molecular formula C7H9N5 B032944 7-Ethyl-7h-purin-6-amine CAS No. 24309-36-2

7-Ethyl-7h-purin-6-amine

Cat. No.: B032944
CAS No.: 24309-36-2
M. Wt: 163.18 g/mol
InChI Key: HCTWNRRHYBYREK-UHFFFAOYSA-N
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Description

7-Ethyl-7h-purin-6-amine is a purine derivative with the molecular formula C7H9N5. This compound is structurally related to adenine, one of the four nucleobases in the nucleic acids of DNA and RNA. The ethyl group at the 7th position of the purine ring distinguishes it from other purine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethyl-7h-purin-6-amine typically involves the alkylation of adenine. One common method includes the addition of ethyl iodide to a suspension of adenine and cesium carbonate in dry N,N-dimethylformamide under an inert nitrogen atmosphere. The reaction mixture is heated at 60°C for 7 hours, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale alkylation reactions similar to the laboratory synthesis. The use of high-purity reagents and controlled reaction conditions ensures the consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions

7-Ethyl-7h-purin-6-amine undergoes various chemical reactions, including:

    Substitution Reactions: The ethyl group can be substituted with other alkyl or functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like cesium carbonate.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated purine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

7-Ethyl-7h-purin-6-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.

    Biology: The compound is studied for its potential role in nucleic acid interactions and enzyme inhibition.

    Medicine: Research explores its potential as an anticancer agent due to its structural similarity to adenine, which can interfere with DNA replication and transcription.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 7-Ethyl-7h-purin-6-amine involves its interaction with nucleic acids and enzymes. By mimicking adenine, it can incorporate into DNA or RNA, potentially disrupting normal cellular processes. This disruption can lead to the inhibition of cell proliferation, making it a candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

    7-Methyl-7h-purin-6-amine: Similar in structure but with a methyl group instead of an ethyl group.

    6-Amino-9-ethyl-9H-purine: Another ethylated purine derivative with the ethyl group at the 9th position.

Uniqueness

7-Ethyl-7h-purin-6-amine is unique due to its specific ethyl substitution at the 7th position, which can influence its chemical reactivity and biological activity compared to other purine derivatives .

Properties

IUPAC Name

7-ethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCTWNRRHYBYREK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947143
Record name 7-Ethyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24309-36-2
Record name 7H-Purin-6-amine, 7-ethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024309362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Ethyl-7H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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